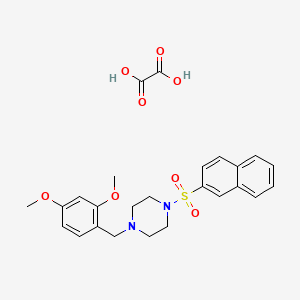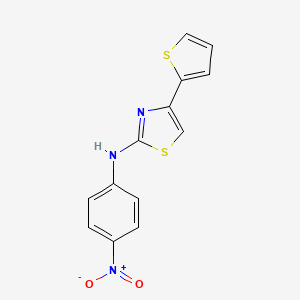![molecular formula C14H15ClFNO3 B3944711 2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3944711.png)
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid
描述
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as CFTR inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across epithelial cells. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects multiple organs, including the lungs, pancreas, and liver. CFTR inhibitor-172 has been extensively studied as a potential therapy for CF and other diseases that involve abnormal CFTR function.
作用机制
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 binds to a specific site on the this compound protein, known as the cytoplasmic regulatory domain (R domain), and inhibits its function as a chloride channel. The R domain plays a crucial role in the regulation of this compound activity by interacting with various intracellular signaling molecules, such as protein kinase A (PKA) and ATP. This compound inhibitor-172 disrupts the interaction between the R domain and PKA, leading to the inhibition of this compound-mediated chloride secretion.
Biochemical and physiological effects:
This compound inhibitor-172 has been shown to have potent inhibitory effects on this compound-mediated chloride secretion in various epithelial tissues. It has also been shown to reduce mucus secretion and inflammation in the airways of CF patients. In addition, this compound inhibitor-172 has been shown to improve the efficacy of other this compound modulators, such as correctors and potentiators, by reducing the activity of residual this compound mutants.
实验室实验的优点和局限性
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 has several advantages as a research tool, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects on this compound function can be easily measured using electrophysiological and biochemical assays. However, this compound inhibitor-172 has some limitations, including its relatively low solubility in aqueous solutions and its potential off-target effects on other ion channels and transporters.
未来方向
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 has great potential as a therapeutic agent for CF and other diseases that involve abnormal this compound function. Future research should focus on the development of more potent and selective this compound inhibitors, as well as the optimization of their pharmacokinetic and pharmacodynamic properties. In addition, further studies are needed to elucidate the molecular mechanisms of this compound inhibition by this compound inhibitor-172, and to explore its potential applications in other fields, such as cancer and infectious diseases.
科学研究应用
2-{[(3-chloro-4-fluorophenyl)amino]carbonyl}cyclohexanecarboxylic acid inhibitor-172 has been widely used in scientific research to study the role of this compound in various physiological and pathological processes. It has been shown to inhibit this compound-mediated chloride secretion in various epithelial tissues, including airway, intestinal, and sweat gland epithelia. This compound inhibitor-172 has also been used to investigate the mechanism of action of other this compound modulators, such as potentiators and correctors, which are currently used in CF therapy.
属性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFNO3/c15-11-7-8(5-6-12(11)16)17-13(18)9-3-1-2-4-10(9)14(19)20/h5-7,9-10H,1-4H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVRICTZIFANOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC(=C(C=C2)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,4-dimethoxybenzyl)-3-[1-(3-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B3944630.png)

![N-(4-chlorophenyl)-2-[(4-methyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3944640.png)
![methyl 2-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3944642.png)

![N-{5-[(2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B3944677.png)
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3944681.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3944689.png)
![N-[2-(4-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3944693.png)
![4-(4-ethoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3944702.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B3944718.png)
![3-(dibenzo[b,d]furan-3-ylamino)-1-phenyl-1-propanone](/img/structure/B3944719.png)
![rel-(2R,3R)-3-(2,2-diethyl-4-morpholinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B3944724.png)